N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

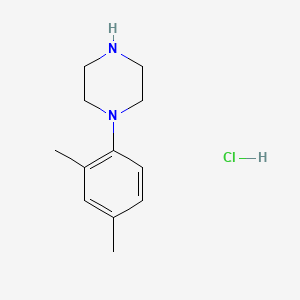

“N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” is a chemical compound with the molecular formula C15H22BNO4 . It has a molecular weight of 291.15 g/mol . The IUPAC name of this compound is N-methoxy-N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)12-9-7-11(8-10-12)13(18)17(5)19-6/h7-10H,1-6H3 . The Canonical SMILES string is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N(C)OC . Physical And Chemical Properties Analysis

This compound has a computed hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound is a solid at room temperature .Applications De Recherche Scientifique

Cytoprotection Against Oxidative Stress

A study by Wang & Franz (2018) discusses a prodrug version of a metal chelator, BSIH, which contains a boronate group similar to the one in N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. This prodrug targets iron sequestration in cells under oxidative stress, demonstrating its potential application in cytoprotection and therapeutic strategies against oxidative damage (Wang & Franz, 2018).

Crystal Structure and DFT Study

Research by Huang et al. (2021) focuses on boric acid ester intermediates with benzene rings, closely related to this compound. Their study provides insights into the molecular structure, crystallographic and conformational analyses of these compounds, relevant for the understanding of their physicochemical properties and potential applications (Huang et al., 2021).

Vibrational Properties Studies

Wu et al. (2021) synthesized compounds similar to this compound, analyzing their vibrational properties through spectroscopy. This research contributes to the understanding of molecular vibrations and their implications in material science and chemistry (Wu et al., 2021).

Potential in Photovoltaic Devices

Liu et al. (2016) discuss the synthesis of compounds with a structure similar to this compound for use in perovskite solar cells. Their research indicates that these compounds can act as efficient hole transporting materials, suggesting potential applications in solar energy technology (Liu et al., 2016).

Boronate-Based Fluorescence Probes

Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, demonstrating their application in the detection of hydrogen peroxide. This research highlights the potential use of similar compounds in biochemical sensing and diagnostics (Lampard et al., 2018).

Mécanisme D'action

Target of Action:

The primary target of this compound is CD44 , a cell surface glycoprotein. CD44 is involved in cell adhesion, migration, and signaling. It plays a crucial role in various physiological processes, including inflammation, tissue repair, and immune responses .

Mode of Action:

The compound interacts with CD44 through its boronic acid moiety. Specifically, the phenylboronic acid pinacol ester (PBAP) group forms reversible covalent bonds with the cis-diols (such as those found in carbohydrates) on the CD44 receptor. This interaction modulates CD44 function, affecting downstream signaling pathways .

Biochemical Pathways:

The affected pathways include:

- Inflammation : By inhibiting CD44-mediated inflammatory responses, the compound helps regulate cytokine production, leukocyte recruitment, and tissue damage .

- ROS (Reactive Oxygen Species) Regulation : The compound’s ROS-responsive nature allows it to release cargo (e.g., drugs) specifically in the presence of ROS. This property can mitigate oxidative stress associated with periodontitis .

Pharmacokinetics (ADME Properties):

Result of Action:

- ROS-Responsive Drug Delivery : The ROS-triggered release of cargo (e.g., curcumin) from the compound enhances therapeutic efficacy .

Action Environment:

Analyse Biochimique

Biochemical Properties

The compound plays a crucial role in biochemical reactions. It is often used as an organic boron reagent in organic synthesis, playing a key role in carbon-carbon bond formation, oxidation, and reduction reactions

Cellular Effects

They can act as enzyme inhibitors or specific ligand drugs, and can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Molecular Mechanism

It is known that the compound can be synthesized through nucleophilic and amidation reactions

Temporal Effects in Laboratory Settings

It is known that phenylboronic pinacol esters, a related class of compounds, are susceptible to hydrolysis, especially at physiological pH . This suggests that the compound’s effects may change over time due to degradation.

Metabolic Pathways

Boronic acid compounds are usually used in the organic synthesis of drugs, including the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Propriétés

IUPAC Name |

N-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)11-8-6-10(7-9-11)12(17)16-18-5/h6-9H,1-5H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLLIHOJLBOYHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682212 |

Source

|

| Record name | N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1204742-78-8 |

Source

|

| Record name | N-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598230.png)

![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)

![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)